molecular formula C9H7ClN2O2 B1459568 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- CAS No. 952059-63-1

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

Cat. No.: B1459568
CAS No.: 952059-63-1
M. Wt: 210.62 g/mol
InChI Key: LUKKKDCBUKBNJX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is deeply rooted in the broader historical evolution of naphthyridine chemistry, which began with the pioneering work of Arnold Reissert in 1893. Reissert originally coined the term "naphthyridine" specifically for the 1,8-naphthyridine system, establishing the foundation for the systematic study of these bicyclic nitrogen-containing heterocycles. The first representatives of unsubstituted naphthyridines, particularly 1,5-naphthyridines, were synthesized in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis methodology to 3-aminopyridine substrates. This early work established the fundamental synthetic approaches that would later be refined and extended to create more complex derivatives, including halogenated and alkoxylated variants.

The specific development of 1,7-naphthyridine derivatives gained momentum in the latter half of the twentieth century as researchers recognized the pharmaceutical potential of this particular isomer. The 1,7-naphthyridine framework was identified as an important class of pharmaceutical intermediates with widespread applications, including use in phosphodiesterase type 4 inhibitors by Novartis, p38 mitogen-activated protein kinase inhibitors, and dihydroorotate dehydrogenase inhibitors. The introduction of chlorine and methoxy substituents at the 8 and 6 positions, respectively, represents a strategic modification aimed at enhancing the compound's pharmacological properties while maintaining the essential structural features of the parent naphthyridine system.

The historical progression toward chlorinated and methoxylated derivatives reflects broader trends in medicinal chemistry toward fine-tuning molecular properties through strategic substitution patterns. Research efforts have demonstrated that halogen substitution, particularly with chlorine, can significantly influence a compound's binding affinity, selectivity, and metabolic stability. Similarly, methoxy groups have been extensively employed to modulate lipophilicity, membrane permeability, and pharmacokinetic properties, making the 8-chloro-6-methoxy substitution pattern a rational design choice for pharmaceutical applications.

Structural Characteristics and Nomenclature

The structural architecture of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- encompasses several key molecular features that define its chemical identity and functional properties. The compound belongs to the 1,7-naphthyridine subfamily, which is characterized by nitrogen atoms positioned at the 1 and 7 positions of the bicyclic system, creating a unique electronic environment that distinguishes it from other naphthyridine isomers. The core structure consists of two fused pyridine rings, with the specific arrangement of nitrogen atoms in the 1,7-configuration providing distinct opportunities for hydrogen bonding, metal coordination, and biological interaction compared to other naphthyridine variants such as 1,5-, 1,6-, or 1,8-isomers.

The ketone functionality at position 4, designated as 4(1H)-one in the systematic nomenclature, introduces significant structural and chemical complexity to the molecule. This carbonyl group exists in tautomeric equilibrium with the corresponding enol form, creating additional possibilities for intermolecular interactions and chemical reactivity. The presence of the ketone also influences the electronic distribution throughout the bicyclic system, affecting the basicity of the nitrogen atoms and the overall polarity of the molecule.

The chlorine substituent at position 8 represents a strategic halogenation that significantly impacts the compound's properties. Chlorine's electronegativity and size create both electronic and steric effects that influence molecular conformation, intermolecular interactions, and chemical reactivity. The positioning of chlorine at the 8-position places it in close proximity to the nitrogen atom at position 7, potentially affecting the basicity and coordination behavior of this nitrogen center. Additionally, the chlorine atom serves as a potential site for further chemical modification through nucleophilic substitution reactions, providing synthetic versatility for structure-activity relationship studies.

The methoxy group at position 6 contributes additional structural complexity and functional diversity to the molecule. This electron-donating substituent affects the electronic properties of the aromatic system while also providing a site for potential hydrogen bonding interactions through its oxygen atom. The methoxy group's positioning at the 6-position places it adjacent to the nitrogen at position 7, creating opportunities for intramolecular interactions that may influence the compound's conformation and stability.

Structural Feature Position Chemical Impact Functional Significance
Bicyclic Core 1,7-positions Defines nitrogen arrangement Controls electronic properties and binding
Ketone Group Position 4 Tautomeric equilibrium Enables hydrogen bonding and reactivity
Chlorine Atom Position 8 Electronic withdrawal, steric effects Modulates binding affinity and selectivity
Methoxy Group Position 6 Electronic donation, hydrogen bonding Influences solubility and pharmacokinetics

Significance in Organic Chemistry and Related Fields

The significance of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- extends across multiple domains of organic chemistry and related scientific disciplines, reflecting the compound's unique structural features and potential applications. Within the field of synthetic organic chemistry, this compound serves as both a target molecule for methodological development and a building block for more complex molecular architectures. The synthesis of substituted 1,7-naphthyridines has driven innovations in heterocyclic chemistry, including the development of microwave-assisted synthetic methods that offer improved efficiency and environmental sustainability.

The compound's role in medicinal chemistry represents perhaps its most significant contribution to chemical science. The 1,7-naphthyridine scaffold has been extensively investigated for its biological activities, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and anticancer compounds. The specific substitution pattern found in 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one has been designed to optimize interactions with biological targets while maintaining favorable pharmacokinetic properties. Research has demonstrated that 1,7-naphthyridine derivatives can exhibit potent and selective inhibition of p38 mitogen-activated protein kinase, with some compounds showing significant reduction in lipopolysaccharide-induced tumor necrosis factor alpha production in human whole blood.

The compound's significance in pharmaceutical research extends to its potential as a scaffold for drug development targeting specific molecular pathways. Studies have shown that naphthyridine-based compounds can effectively inhibit key enzymes involved in cancer progression and inflammatory responses. The 8-chloro-6-methoxy substitution pattern represents a rational approach to structure-based drug design, where the chlorine atom provides selectivity through specific halogen bonding interactions, while the methoxy group modulates the compound's physicochemical properties to optimize drug-like characteristics.

From a synthetic methodology perspective, the preparation of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has contributed to advances in heterocyclic synthesis techniques. Recent developments have included environmentally benign synthetic routes that utilize water as a solvent and employ choline-based ionic liquids as catalysts, representing significant improvements in green chemistry approaches to naphthyridine synthesis. These methodological advances have enabled gram-scale synthesis of naphthyridine derivatives with high efficiency and minimal environmental impact.

Properties

IUPAC Name

8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKKKDCBUKBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Scaffold Synthesis

The synthesis generally begins with commercially available aminopyridine derivatives, such as 3-amino-4-bromopyridine, which serve as precursors for constructing the naphthyridinone core. The key intermediate is often an 8-halogenated 1,7- or 1,5-naphthyridin-4(1H)-one scaffold, which can be accessed via thermolysis of aza-ylidene intermediates or other ring construction strategies.

  • For example, 8-bromo-1,5-naphthyridin-4(1H)-one can be synthesized by thermolysis of an aza-ylidene precursor derived from 3-amino-4-bromopyridine with Meldrum’s acid and triethyl orthoformate, followed by purification to achieve yields around 52% under optimized conditions (0.03 mol/L concentration, 250 °C, 0.5 min).

Introduction of the Methoxy Group at Position 6

The methoxy group at position 6 is introduced via O-methylation of the corresponding hydroxy or chloro precursor. This step typically involves:

  • Treatment of the 6-hydroxy or 6-chloro naphthyridinone intermediate with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
  • This reaction proceeds efficiently to give the 6-methoxy derivative in high yield, facilitating further functionalization.

Installation of the 8-Chloro Substituent

The 8-chloro substituent can be introduced either by direct halogenation or by palladium-catalyzed cross-coupling reactions starting from an 8-bromo precursor:

  • The 8-bromo intermediate undergoes Pd-catalyzed Suzuki-Miyaura coupling with 2-chlorophenylboronic acid or related arylboronic acids to install the 8-chlorophenyl group.
  • However, direct coupling with 2-chlorophenylboronic acid can be challenging due to catalyst poisoning by the naphthyridinone nitrogen atoms acting as bidentate ligands. This is overcome by first methylating the oxygen at position 6 to reduce ligand coordination and improve catalyst activity.
  • Optimized Pd-catalyzed coupling conditions include Pd(dppf)Cl2·DCM catalyst (1.25–5 mol %), potassium carbonate base, and dioxane/water solvent under reflux or microwave irradiation, achieving high yields of the coupled product.

Demethylation and Final Cyclization

After the coupling step, demethylation of the methoxy group back to the hydroxy form can be performed using aqueous HCl in dioxane. This step is crucial for enabling subsequent intramolecular cyclization:

  • The intramolecular C–N coupling (Buchwald-Hartwig amination) is then conducted to close the ring system, forming the final naphthyridinone structure with the desired substitution pattern.
  • This sequence can be telescoped (combined without isolation of intermediates) to improve overall yield and efficiency, with reported yields around 76% for the final product over the last steps.

Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of aza-ylidene Meldrum’s acid, triethyl orthoformate, reflux 91 From 3-amino-4-bromopyridine
Thermolysis to 8-bromo naphthyridinone Diphenyl ether, 250 °C, 0.5 min 52 Optimized concentration and time
O-Methylation at position 6 MeI, K2CO3, DMF High Improves Pd-catalyst compatibility
Suzuki-Miyaura coupling at C-8 Pd(dppf)Cl2·DCM, K2CO3, dioxane/H2O, reflux High Coupling with 2-chlorophenylboronic acid
Demethylation Aqueous HCl, dioxane Moderate Prepares for cyclization
Intramolecular C–N coupling Pd catalyst, microwave or reflux Moderate Final ring closure

Research Findings and Considerations

  • The key challenge in the preparation of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- derivatives is managing the coordination chemistry of the naphthyridinone nitrogen atoms, which can deactivate Pd catalysts during cross-coupling. Strategic O-methylation is an effective solution to this problem.
  • Thermolysis conditions for the aza-ylidene intermediates require precise control of concentration and temperature to maximize yield and minimize side products.
  • The telescoping of coupling, demethylation, and cyclization steps improves synthetic efficiency and yield, which is important for practical applications in medicinal chemistry.
  • While the described methods focus on 1,5-naphthyridin-4(1H)-one analogues, similar strategies can be adapted for 1,7-naphthyridinones with appropriate modifications in starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine dione, while reduction could produce an amino-naphthyridine derivative.

Scientific Research Applications

The compound exhibits diverse biological activities, which can be categorized into the following areas:

Antitumor Activity

Several studies have documented the antitumor properties of naphthyridine derivatives. For example:

  • Mechanism : The compound may inhibit tumor cell proliferation by inducing apoptosis through the modulation of apoptotic pathways.
  • Case Study : A study demonstrated that similar naphthyridine derivatives effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- has shown efficacy against various pathogens:

  • Mechanism : The presence of chlorine and methoxy groups enhances its interaction with biological targets, leading to effective antimicrobial action.
  • Case Study : Research indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Cardiovascular Effects

Emerging studies suggest potential cardiovascular benefits:

  • Mechanism : The compound may act as an angiotensin II receptor antagonist, influencing blood pressure regulation.
  • Case Study : In experimental models, administration of naphthyridine derivatives resulted in lowered blood pressure and improved vascular function.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a specific enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthyridine Derivatives

Substituent Effects and Electronic Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents pKa Hydrogen Bond Donors/Acceptors Key Applications/Notes
8-Chloro-6-methoxy-1,7-naphthyridin-4(1H)-one C₉H₇ClN₂O₂ 210.62 Cl (8), OMe (6), keto (4) -0.02 1 donor, 4 acceptors Intermediate in drug synthesis
6-Methoxy-1,7-naphthyridin-4(1H)-one C₉H₈N₂O₂ 176.17 OMe (6), keto (4) N/A 1 donor, 3 acceptors Simpler structure; lacks Cl
4-Chloro-1,7-naphthyridine C₈H₅ClN₂ 164.59 Cl (4) N/A 0 donors, 2 acceptors Positional isomer of target
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic acid C₁₄H₈ClF₂NO₃ 327.67 Cl (7), F (6), COOH (3) N/A 1 donor (COOH), 5 acceptors Antimicrobial potential
3-Nitro-1,7-naphthyridin-4(1H)-one C₈H₅N₃O₃ 191.14 NO₂ (3), keto (4) N/A 1 donor, 5 acceptors Strong electron-withdrawing NO₂ group
Key Observations:

Substituent Positioning :

  • The chlorine at position 8 in the target compound distinguishes it from positional isomers like 4-chloro-1,7-naphthyridine . Chlorine’s electron-withdrawing effect at position 8 may enhance electrophilic reactivity compared to analogs with substituents at other positions.
  • The methoxy group at position 6 is electron-donating, creating a unique electronic balance with the chlorine substituent.

Functional Group Diversity: The carboxylic acid group in the 1,8-naphthyridine derivative () increases acidity and hydrogen-bonding capacity, making it more suitable for biological interactions (e.g., antimicrobial activity).

Stability and Reactivity:
  • The absence of a carboxylic acid group (cf. ) reduces its solubility in aqueous media compared to more polar derivatives.

Biological Activity

1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- (CAS No. 952059-63-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • Structure : The compound features a naphthyridine core with a methoxy group at the 6-position and a chlorine atom at the 8-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of 1,7-naphthyridin-4(1H)-one derivatives, including the target compound, have been documented in various studies. The key areas of activity include:

  • Antitumor Activity : Several studies indicate that naphthyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Naphthyridine derivatives are known for their antimicrobial effects against various pathogens. The presence of halogen and methoxy groups enhances their interaction with biological targets, making them effective against bacteria and fungi .
  • Cardiovascular Effects : Some studies have linked naphthyridine derivatives to cardiovascular benefits, such as antihypertensive effects. They may act as angiotensin II receptor antagonists .

The mechanisms through which 1,7-naphthyridin-4(1H)-one exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It can interact with various receptors (e.g., angiotensin II receptors), influencing physiological responses.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.

Antitumor Activity

A notable study investigated the antitumor effects of naphthyridine derivatives on melanoma cells. The results showed that these compounds significantly inhibited cell growth and induced apoptosis via caspase activation .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that 8-chloro-6-methoxy-1,7-naphthyridin-4(1H)-one exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

Cardiovascular Research

A pharmacological study assessed the cardiovascular effects of naphthyridine compounds in hypertensive animal models. Results indicated a marked reduction in blood pressure levels when administered at specific dosages, suggesting potential therapeutic applications in hypertension management .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntitumorInhibits cell growth in melanoma
AntimicrobialEffective against S. aureus and E. coli
CardiovascularReduces blood pressure in hypertensive models

Q & A

Q. What are the common synthetic routes for introducing halogen substituents (e.g., chlorine) into the 1,7-naphthyridinone scaffold?

Halogenation of 1,7-naphthyridinones typically employs phosphorus oxychloride (POCl₃) under reflux conditions. For instance, 6-methoxy-1,7-naphthyridin-2(1H)-one undergoes chlorination at the 2-position using POCl₃ (reflux, 12 hours, 63% yield) . Alternative methods include catalytic hydrogenation with Raney nickel for reductive cyclization, as seen in the synthesis of 6-chloro-3-hydroxymethyl derivatives from isoxazolo-naphthyridine substrates .

Q. How can researchers optimize reaction conditions for cyclization and dehydration steps in synthesizing 1,7-naphthyridinone derivatives?

Cyclization often requires base-mediated conditions (e.g., sodium methoxide in methanol under reflux) . Dehydration steps may involve reagents like toluenesulfonyl chloride (TsCl) in pyridine at elevated temperatures (150°C, sealed tube, 4 hours, 79% yield) to form unsaturated naphthyridinones . Systematic optimization using Design of Experiments (DoE) methodologies, such as orthogonal arrays, can reduce trial-and-error approaches by identifying critical variables (temperature, solvent, catalyst) .

Q. What spectroscopic techniques are critical for characterizing substituent effects in 8-chloro-6-methoxy-1,7-naphthyridinone?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry, particularly for distinguishing between methoxy and chloro substituents. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. X-ray crystallography may resolve structural ambiguities in dihydro intermediates, as demonstrated in cyclization studies of tetrahydro-naphthyridinones .

Advanced Research Questions

Q. How do computational methods enhance the design of novel 1,7-naphthyridinone derivatives with targeted biological activity?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling rational design of substituents. For example, ICReDD integrates computational reaction path searches with experimental validation to prioritize synthesis targets . Machine learning models trained on existing naphthyridine datasets can further predict regioselectivity in halogenation or methoxylation reactions .

Q. What strategies resolve contradictions in experimental data when optimizing multi-step syntheses of 8-chloro-6-methoxy derivatives?

Contradictions in yield or regioselectivity often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways). Researchers should employ kinetic studies (e.g., time-resolved NMR) and isotopic labeling to trace intermediates. Statistical tools like regression analysis and ANOVA can isolate variables responsible for discrepancies, as outlined in chemical engineering process optimization frameworks .

Q. How do substituent positions (e.g., 8-chloro vs. 6-methoxy) influence the electronic and steric properties of 1,7-naphthyridinones?

Chlorine at the 8-position increases electron-withdrawing effects, stabilizing the ring system and directing electrophilic attacks to the 2- or 4-positions. Methoxy groups at the 6-position donate electron density via resonance, altering redox potentials and hydrogen-bonding interactions. These effects are critical in medicinal chemistry applications, as demonstrated in antibacterial 8-amino-1,7-naphthyridine derivatives .

Q. What methodologies validate the mechanistic pathways of reductive cyclization in fused naphthyridine systems?

Isotopic labeling (e.g., deuterated solvents) and intermediate trapping experiments (e.g., using TEMPO to quench radicals) clarify mechanisms. For example, Raney nickel-catalyzed cyclization of isoxazolo-naphthyridines proceeds via hydrogenolysis of the N–O bond, followed by ring contraction to form dihydro-naphthyridinones .

Methodological Frameworks

Q. How can researchers align synthetic workflows with theoretical models to improve reproducibility?

Adopt iterative feedback loops where experimental data refine computational models (e.g., adjusting force fields in molecular dynamics simulations). This approach, advocated by ICReDD, minimizes empirical guesswork and accelerates reaction discovery . Theoretical frameworks should also guide hypothesis formulation, ensuring alignment with established reaction principles (e.g., Baldwin’s rules for cyclization) .

Q. What statistical designs are optimal for optimizing reaction yields in multi-variable naphthyridine syntheses?

Factorial designs (e.g., 2^k or 3^k) evaluate interactions between variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies non-linear relationships, while Taguchi orthogonal arrays prioritize robustness against noise factors (e.g., humidity). Case studies in chemical engineering highlight these methods for reactor design and process control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Reactant of Route 2
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-

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